molecular formula C10H14Br2O B1630465 (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 10293-10-4

(1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B1630465
CAS No.: 10293-10-4
M. Wt: 310.03 g/mol
InChI Key: DCDNKSJBRIJYEC-CPTYRYLOSA-N
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Description

(1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one: is a brominated derivative of camphor, a bicyclic monoterpene ketone. This compound is characterized by the presence of two bromine atoms at the 3rd and 9th positions of the camphor skeleton. Camphor and its derivatives have been widely studied for their diverse chemical properties and applications in various fields, including pharmaceuticals, perfumery, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves the bromination of camphor. One common method is the reaction of camphor with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromine addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dibromo derivatives of camphorquinone.

    Reduction: Reduction reactions can yield dibromo derivatives of borneol or isoborneol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: Dibromo camphorquinone derivatives.

    Reduction: Dibromo borneol or isoborneol derivatives.

    Substitution: Various substituted camphor derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable starting material for the preparation of chiral compounds.

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its brominated structure may enhance its activity against certain pathogens.

Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.

Industry: this compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with biological targets such as enzymes and receptors. The bromine atoms may enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    (+)-Camphor: The parent compound without bromine atoms.

    (+)-3-Bromocamphor: A monobrominated derivative with a single bromine atom at the 3rd position.

    (+)-9-Bromocamphor: A monobrominated derivative with a single bromine atom at the 9th position.

Uniqueness: (1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[221]heptan-2-one is unique due to the presence of two bromine atoms, which can significantly alter its chemical and biological properties compared to its monobrominated counterparts

Properties

CAS No.

10293-10-4

Molecular Formula

C10H14Br2O

Molecular Weight

310.03 g/mol

IUPAC Name

(1R,7R)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H14Br2O/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6-7H,3-5H2,1-2H3/t6?,7?,9-,10+/m0/s1

InChI Key

DCDNKSJBRIJYEC-CPTYRYLOSA-N

Isomeric SMILES

C[C@@]12CCC([C@@]1(C)CBr)C(C2=O)Br

SMILES

CC12CCC(C1(C)CBr)C(C2=O)Br

Canonical SMILES

CC12CCC(C1(C)CBr)C(C2=O)Br

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 2
(1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 3
(1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 4
(1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 5
Reactant of Route 5
(1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 6
(1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one

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